molecular formula C9H14N2O B15257067 [(5-Cyclobutyl-1,3-oxazol-2-yl)methyl](methyl)amine

[(5-Cyclobutyl-1,3-oxazol-2-yl)methyl](methyl)amine

Cat. No.: B15257067
M. Wt: 166.22 g/mol
InChI Key: CRYNGQJBWZZMKG-UHFFFAOYSA-N
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Description

(5-Cyclobutyl-1,3-oxazol-2-yl)methylamine is a chemical compound with the molecular formula C9H14N2O It features a cyclobutyl group attached to an oxazole ring, which is further connected to a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Cyclobutyl-1,3-oxazol-2-yl)methylamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutylamine with glyoxal in the presence of a base to form the oxazole ring. The resulting intermediate is then treated with methylamine to yield the final product .

Industrial Production Methods

Industrial production of (5-Cyclobutyl-1,3-oxazol-2-yl)methylamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(5-Cyclobutyl-1,3-oxazol-2-yl)methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

(5-Cyclobutyl-1,3-oxazol-2-yl)methylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Cyclobutyl-1,3-oxazol-2-yl)methylamine involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, modulating their activity. The cyclobutyl group may enhance binding affinity, while the methylamine group can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Cyclobutyl-1,3-oxazol-2-yl)methylamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in different fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

1-(5-cyclobutyl-1,3-oxazol-2-yl)-N-methylmethanamine

InChI

InChI=1S/C9H14N2O/c1-10-6-9-11-5-8(12-9)7-3-2-4-7/h5,7,10H,2-4,6H2,1H3

InChI Key

CRYNGQJBWZZMKG-UHFFFAOYSA-N

Canonical SMILES

CNCC1=NC=C(O1)C2CCC2

Origin of Product

United States

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